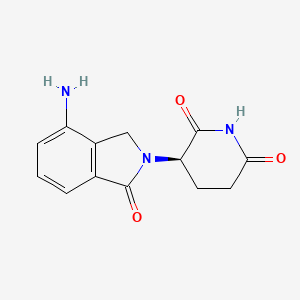

(3R)-3-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione

Vue d'ensemble

Description

(3R)-3-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with an isoindole moiety, which is further functionalized with an amino group and a keto group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione typically involves multi-step organic reactions. One common approach is to start with a piperidine derivative, which undergoes a series of reactions including amination, cyclization, and oxidation to introduce the isoindole and functional groups.

Amination: The piperidine derivative is treated with an amine source under basic conditions to introduce the amino group.

Cyclization: The intermediate is then subjected to cyclization conditions, often involving a dehydrating agent, to form the isoindole ring.

Oxidation: Finally, the compound is oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the keto group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

(3R)-3-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce the isoindole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids, aldehydes, or additional keto groups.

Reduction: Formation of alcohols or reduced isoindole derivatives.

Substitution: Formation of N-substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mécanisme D'action

The mechanism of action of (3R)-3-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In medicinal applications, it may modulate signaling pathways, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3R)-3-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione: Unique due to its specific substitution pattern and functional groups.

This compound analogs: Compounds with similar core structures but different substituents, which may exhibit different biological activities or chemical reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Activité Biologique

Overview

(3R)-3-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione, commonly referred to as Lenalidomide, is a compound with significant biological activity, particularly in the field of oncology. It is known for its role as an immunomodulatory agent and has been extensively studied for its effects on various cellular pathways. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a piperidine ring that is substituted with an isoindole moiety, which includes an amino group and a keto group. Its IUPAC name is (3R)-3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione. The molecular formula is with a molecular weight of 263.26 g/mol.

Target of Action

Lenalidomide primarily targets the E3 ubiquitin ligase complex protein known as cereblon. This interaction is crucial for its biological effects.

Mode of Action

Lenalidomide modulates the substrate specificity of cereblon, leading to the degradation of specific transcription factors such as IKZF1 and IKZF3. This degradation disrupts normal B-cell function and induces apoptosis in malignant cells, particularly in multiple myeloma.

Biochemical Pathways

The compound influences several biochemical pathways:

- Degradation Pathway : The targeted degradation of IKZF1 and IKZF3 results in altered gene expression profiles that favor apoptosis in cancer cells.

- Immune Modulation : Lenalidomide enhances T-cell and NK cell responses against tumor cells, contributing to its therapeutic efficacy.

Pharmacokinetics

Lenalidomide exhibits favorable pharmacokinetic properties:

- Absorption : It is rapidly absorbed with more than 90% bioavailability when taken orally under fasting conditions.

- Distribution : The compound has a volume of distribution (Vd) of approximately 50 L.

- Metabolism : It undergoes minimal hepatic metabolism, primarily through oxidative pathways.

- Excretion : Renal excretion accounts for about 62% of the administered dose.

Anticancer Activity

Lenalidomide has been extensively studied for its anticancer properties:

- Multiple Myeloma : Clinical trials have demonstrated its effectiveness in treating multiple myeloma, often in combination with dexamethasone.

- Lymphoma : It has shown promise in treating various types of lymphoma due to its ability to enhance immune response and induce apoptosis in malignant cells.

Immunomodulatory Effects

The compound also exhibits immunomodulatory effects:

- T-cell Activation : Lenalidomide activates T-cells and enhances their cytotoxicity against tumor cells.

- Cytokine Production : It increases the production of cytokines such as IL-2 and IFN-gamma, which are vital for immune responses.

Case Studies

- Multiple Myeloma : A study involving patients with relapsed multiple myeloma showed that lenalidomide combined with dexamethasone significantly improved progression-free survival compared to dexamethasone alone .

- Lymphoma Trials : In clinical trials for non-Hodgkin lymphoma, lenalidomide demonstrated higher response rates when used as a single agent or in combination therapies .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism | Clinical Use |

|---|---|---|---|

| Lenalidomide | Anticancer | E3 ligase modulation | Multiple myeloma, lymphoma |

| Thalidomide | Anticancer | Similar E3 ligase modulation | Multiple myeloma |

| Pomalidomide | Anticancer | E3 ligase modulation | Relapsed multiple myeloma |

Propriétés

IUPAC Name |

(3R)-3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTYRUGSSMKFNF-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@@H]1N2CC3=C(C2=O)C=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874946-00-6 | |

| Record name | Lenalidomide, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874946006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LENALIDOMIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P1N1FSP2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.